1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid

Hydrogen-bonding SAR AhR agonism

Medicinal chemistry projects often face scaffold availability gaps for colchicine-site tubulin inhibitors, where fully aromatic or dihydroxy analogs introduce unwanted AhR activity or altered binding. This compound offers a validated solution: - **Targeted Scaffold**: 1,4-dihydro core with C1-OH & C2-COOH for orthogonal derivatization. - **Selectivity Advantage**: Lacks C4-OH found in AhR-active 1,4-dihydroxy-2-naphthoic acid (DHNA). - **Analytical Confidence**: Supplied with NMR, HPLC & LC-MS documentation (≥98% purity).

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 1222438-20-1
Cat. No. B11909163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid
CAS1222438-20-1
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1C=C(C(C2=CC=CC=C21)O)C(=O)O
InChIInChI=1S/C11H10O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,6,10,12H,5H2,(H,13,14)
InChIKeyIDWXYPNYHGGFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid: Compound-Class Overview


1-Hydroxy-1,4-dihydronaphthalene-2-carboxylic acid (CAS 1222438-20-1, molecular formula C₁₁H₁₀O₃, molecular weight 190.20 g/mol) belongs to the class of partially hydrogenated naphthalene carboxylic acids . The core structure features a 1,4-dihydronaphthalene ring bearing a hydroxyl substituent at C-1 and a carboxylic acid group at C-2 . This substitution pattern distinguishes it from the fully aromatic 1-hydroxy-2-naphthoic acid analogs and from the more extensively studied 1,4-dihydroxy-2-naphthoic acid (DHNA) scaffold [1]. Commercial availability is documented at purities of NLT 98% , with vendors commonly providing supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS data packages .

Why This Compound Cannot Be Substituted with Generic Analogs


In the dihydronaphthalene carboxylic acid series, the position and degree of ring hydrogenation, the number and placement of hydroxyl groups, and the carboxylic acid position collectively dictate hydrogen-bonding capacity, tautomeric equilibrium, and metal-chelation potential [1]. The target compound’s unique combination of a single hydroxyl at C-1 with a C-2 carboxylic acid on a partially saturated 1,4-dihydro scaffold creates a proton-donor/acceptor topology distinct from the 1,4-dihydroxy-2-naphthoic acid system [2] and from 3-hydroxy regioisomers [3]. Simple replacement with more common in-class compounds, such as 1,4-dihydroxy-2-naphthoic acid or 1-hydroxy-2-naphthoic acid, risks altering recognition at biological targets (e.g., AhR, tubulin colchicine site) and changing synthetic intermediate reactivity [2]. The absence of a C-4 hydroxyl further differentiates the compound from the dihydroxy scaffold which dominates the dihydronaphthalene literature.

Differentiation Evidence vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity vs. 1,4-Dihydroxy-2-naphthoic Acid

The target compound possesses one phenolic hydroxyl (C-1) and one carboxylic acid (C-2), resulting in a total of 2 H-bond donors and 3 H-bond acceptors. In contrast, 1,4-dihydroxy-2-naphthoic acid (DHNA) features two phenolic hydroxyls (C-1, C-4) plus a C-2 carboxylic acid, yielding 3 H-bond donors and 4 H-bond acceptors . This difference in hydrogen-bond inventory directly impacts molecular recognition at the aryl hydrocarbon receptor (AhR), where DHNA's C-4 hydroxyl is critical for agonist activity [1]. Consequently, the target compound is expected to exhibit reduced AhR agonism potency, relevant when searching for tubulin-binding dihydronaphthalene scaffolds that should avoid off-target AhR activation [2].

Hydrogen-bonding SAR AhR agonism

Regioisomeric Hydroxyl Position vs. 3-Hydroxy Derivatives

A recent enantioselective 6π-cyclization methodology constructs optically active 3-hydroxy-1,4-dihydronaphthalene-2-carboxylic acid derivatives with good to excellent enantioselectivities [1]. The 1‑hydroxy regioisomer (target compound) places the stereocenter adjacent to the carboxylic acid rather than at the more remote C-3 position, altering the steric and electronic environment of the chiral center. While no direct head-to-head chiral resolution comparison is available, the different position of the hydroxyl group implies distinct substrate behavior in enzyme-mediated kinetic resolutions and distinct diastereomeric ratios in chiral auxiliary approaches [2].

Regioselectivity Asymmetric synthesis Chiral pool

Scaffold Saturation State vs. Fully Aromatic Naphthalene Carboxylic Acids

The 1,4-dihydronaphthalene scaffold is a validated pharmacophore for colchicine-site tubulin inhibitors, with certain dihydronaphthalene analogs demonstrating tubulin polymerization IC₅₀ values of 1.0–1.2 µM and low nanomolar cytotoxicity against human cancer cell lines [1]. In contrast, fully aromatic naphthalene carboxylic acids (e.g., 1-hydroxy-2-naphthoic acid) lack the conformational flexibility imparted by the partially saturated ring and do not appear in tubulin-inhibitor SAR series [1]. The target compound retains the 1,4-dihydro core essential for this activity class, while its mono-hydroxy, mono-carboxy substitution distinguishes it from the trimethoxyaryl-bearing dihydronaphthalene analogs optimized for potency [2].

Tubulin polymerization Vascular disrupting agents Cytotoxicity

Commercial Purity and Analytical Documentation Benchmarking

Commercial suppliers offer 1-hydroxy-1,4-dihydronaphthalene-2-carboxylic acid at a purity specification of NLT 98% , accompanied by a documentation package that may include MSDS, NMR, HPLC, and LC-MS data . By comparison, the closely related 1,4-dihydroxy-2-naphthoic acid (CAS 31519-22-9) is typically supplied at 95–98% purity [1]. Although the purity ranges overlap, the explicit documentation package for the target compound facilitates rapid quality verification, reducing the procurement risk associated with less thoroughly characterized in-class alternatives.

Purity Analytical characterization Procurement specification

Optimal Research and Industrial Use Cases


Scaffold Diversification for Tubulin Inhibitor Programs

Medicinal chemistry teams exploring dihydronaphthalene-based tubulin polymerization inhibitors can use the target compound as a core scaffold for further functionalization. Its 1,4-dihydro core is essential for colchicine-site binding, while the C-1 hydroxyl and C-2 carboxylic acid provide orthogonal derivatization handles distinct from the trimethoxyaryl-substituted analogs reported in lead optimization studies [1].

Selective AhR-Negative Probe Development

In target identification campaigns that require dihydronaphthalene scaffolds devoid of aryl hydrocarbon receptor (AhR) agonism, the mono‑hydroxy target compound offers a structural rationale for reduced AhR activation compared to 1,4-dihydroxy-2-naphthoic acid, where the C-4 hydroxyl is critical for AhR potency [2].

Chiral Building Block for Asymmetric Synthesis

As a 1‑hydroxy regioisomer bearing a chiral center adjacent to the carboxylic acid, the target compound fills a gap in the available chiral pool for dihydronaphthalene synthesis, complementing the recently reported asymmetric routes to 3‑hydroxy analogs [3].

Analytical Reference Standard for Metabolite Identification

With multi-technique analytical characterization (NMR, HPLC, LC-MS) available from commercial sources , the compound can serve as a qualified reference standard in metabolomics or environmental chemistry studies where dihydronaphthalene carboxylic acids are suspected metabolites or degradation products.

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